molecular formula C21H25N3O4 B4111777 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide

Cat. No. B4111777
M. Wt: 383.4 g/mol
InChI Key: OSGOLUKAUCUZJN-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPPN and is a member of the benzamide class of compounds. The purpose of

Mechanism of Action

The mechanism of action of EPPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. This inhibition results in the disruption of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
EPPN has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, increase the production of reactive oxygen species, and inhibit the activity of certain enzymes. Additionally, EPPN has been found to have neuroprotective effects, as it can inhibit acetylcholinesterase activity and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPN is its potential applications in the treatment of cancer and Alzheimer's disease. Additionally, EPPN is relatively easy to synthesize and has a high purity. However, one of the limitations of EPPN is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of EPPN. One area of research is the development of new analogs of EPPN with improved solubility and potency. Additionally, EPPN could be studied further for its potential applications in the treatment of other diseases, such as Parkinson's disease. Finally, EPPN could be studied for its potential applications in drug delivery, as it has been shown to have a high affinity for certain cell types.
In conclusion, EPPN is a chemical compound with significant potential for scientific research applications. Its antitumor and neuroprotective properties make it a promising candidate for the treatment of cancer and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for the study of EPPN, including the development of new analogs and the exploration of its potential applications in drug delivery.

Scientific Research Applications

EPPN has been studied extensively for its potential applications in various fields. It has been found to have antitumor activity, and several studies have shown that EPPN can inhibit the growth of cancer cells in vitro and in vivo. Additionally, EPPN has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.

properties

IUPAC Name

4-ethoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-28-20-9-8-16(14-19(20)24(26)27)21(25)22-17-6-4-5-7-18(17)23-12-10-15(2)11-13-23/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGOLUKAUCUZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCC(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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